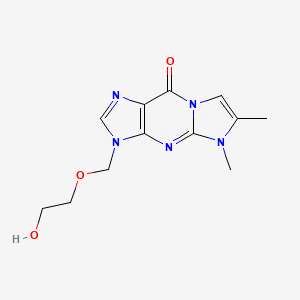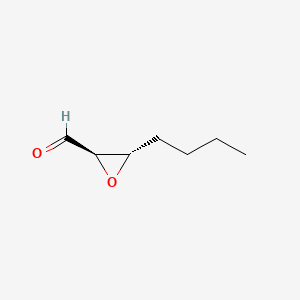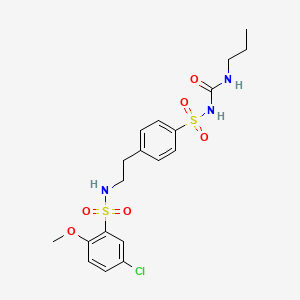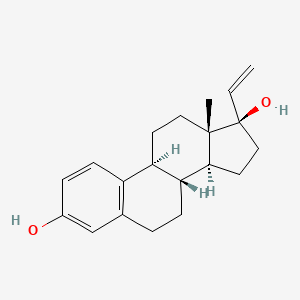
72Xxd6GT83
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinepropanamide, 5-ethyl-1,2-dihydro-N-(2-hydroxyphenyl)-6-methyl-2-oxo- involves several steps. The primary synthetic route includes the reaction of pyridine derivatives with appropriate reagents under controlled conditions. Specific details on the reaction conditions, such as temperature, pressure, and catalysts, are crucial for optimizing the yield and purity of the compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors and stringent quality control measures. The process is designed to ensure consistent production of high-purity 3-Pyridinepropanamide, 5-ethyl-1,2-dihydro-N-(2-hydroxyphenyl)-6-methyl-2-oxo- for various applications .
Chemical Reactions Analysis
Types of Reactions
3-Pyridinepropanamide, 5-ethyl-1,2-dihydro-N-(2-hydroxyphenyl)-6-methyl-2-oxo- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as solvent choice, temperature, and pH, play a significant role in determining the reaction outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
3-Pyridinepropanamide, 5-ethyl-1,2-dihydro-N-(2-hydroxyphenyl)-6-methyl-2-oxo- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-Pyridinepropanamide, 5-ethyl-1,2-dihydro-N-(2-hydroxyphenyl)-6-methyl-2-oxo- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Compounds similar to 3-Pyridinepropanamide, 5-ethyl-1,2-dihydro-N-(2-hydroxyphenyl)-6-methyl-2-oxo- include other pyridine derivatives and amides with similar structural features .
Uniqueness
What sets 3-Pyridinepropanamide, 5-ethyl-1,2-dihydro-N-(2-hydroxyphenyl)-6-methyl-2-oxo- apart is its specific combination of functional groups, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
147440-36-6 |
|---|---|
Molecular Formula |
C17H20N2O3 |
Molecular Weight |
300.35 g/mol |
IUPAC Name |
3-(5-ethyl-6-methyl-2-oxo-1H-pyridin-3-yl)-N-(2-hydroxyphenyl)propanamide |
InChI |
InChI=1S/C17H20N2O3/c1-3-12-10-13(17(22)18-11(12)2)8-9-16(21)19-14-6-4-5-7-15(14)20/h4-7,10,20H,3,8-9H2,1-2H3,(H,18,22)(H,19,21) |
InChI Key |
PHBOMRBJHZFDHA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(NC(=O)C(=C1)CCC(=O)NC2=CC=CC=C2O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















